N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C18H20ClNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 3-chlorophenylethylamine with 3,4-dimethoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the chlorophenyl group.
N-[2-(3-chlorophenyl)ethyl]acetamide: Similar structure but lacks the dimethoxyphenyl group.
Uniqueness
N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both the chlorophenyl and dimethoxyphenyl groups
Properties
Molecular Formula |
C18H20ClNO3 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-22-16-7-6-14(11-17(16)23-2)12-18(21)20-9-8-13-4-3-5-15(19)10-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21) |
InChI Key |
KHVQCAIOERKJRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC2=CC(=CC=C2)Cl)OC |
Origin of Product |
United States |
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